

## Application Notes and Protocols for Ocadusertib in a Human Whole Blood Assay

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ocadusertib** (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical signaling protein involved in cellular processes that regulate inflammation and cell death.[2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed inflammatory cell death. By inhibiting RIPK1, **Ocadusertib** blocks this inflammatory cell death pathway, giving it therapeutic potential in a range of autoimmune and inflammatory diseases.[2]

These application notes provide a detailed protocol for evaluating the potency of **Ocadusertib** in a human whole blood assay by measuring its ability to inhibit necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor z-VAD-FMK.

# Mechanism of Action: Ocadusertib in the RIPK1 Signaling Pathway

Under certain conditions, such as the presence of TNFα, RIPK1 can initiate a cell death signaling cascade. When caspase-8 activity is inhibited (e.g., by z-VAD-FMK), RIPK1 undergoes autophosphorylation and recruits RIPK3 to form a complex known as the necrosome.[4][5][6] This complex then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization and translocation to the plasma membrane.[7]

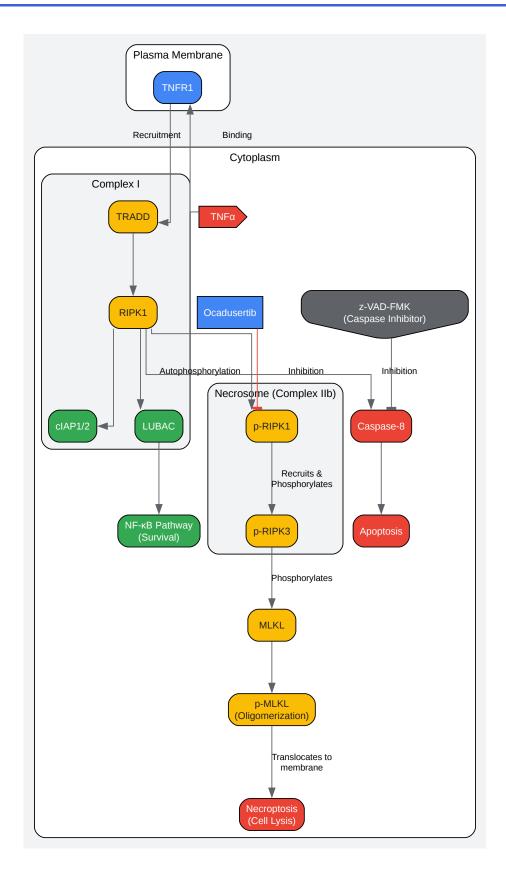


#### Methodological & Application

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This ultimately disrupts membrane integrity, resulting in necroptotic cell death. **Ocadusertib**, as a RIPK1 inhibitor, prevents the initial kinase activity of RIPK1, thereby blocking the formation of the necrosome and subsequent necroptosis.





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**Figure 1. Ocadusertib** inhibits the RIPK1-mediated necroptosis pathway.



### **Quantitative Data Summary**

Preclinical studies have demonstrated the potency of **Ocadusertib** in various assays. The following table summarizes key quantitative data.

Assay Type	Parameter	Ocadusertib Potency	Reference
Enzymatic Assay	RIPK1 IC50	12 to 38 nM	[8]
In Vitro Cell-Based Necroptosis Assay	IC50	0.4 to 3 nM	[8]
Human Whole Blood Assay (TNF/zVAD- induced cell death)	IC50	7 to 9 nM	[8]

## Experimental Protocol: Ocadusertib in a Human Whole Blood Necroptosis Assay

This protocol details a method to assess the inhibitory activity of **Ocadusertib** on TNF $\alpha$ /z-VAD-FMK-induced necroptosis in human whole blood. The primary readout for cell death can be performed using either a Lactate Dehydrogenase (LDH) release assay or flow cytometry.

### **Materials and Reagents**

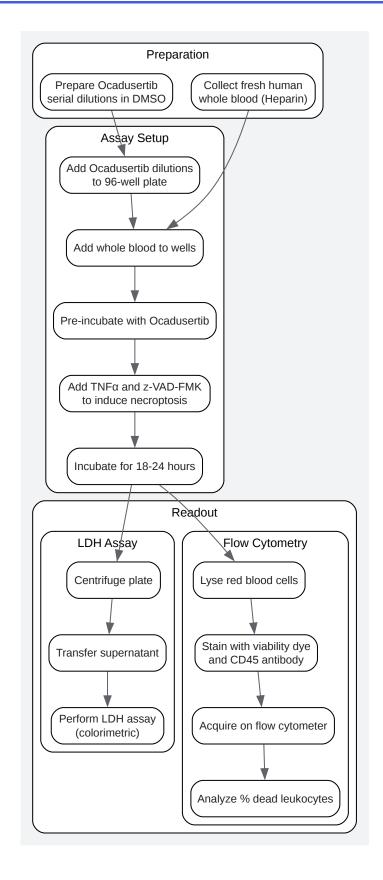
- Freshly drawn human whole blood (anticoagulant: Sodium Heparin)
- Ocadusertib
- Dimethyl sulfoxide (DMSO)
- Recombinant Human TNFα
- z-VAD-FMK (pan-caspase inhibitor)
- RPMI 1640 medium



- Phosphate Buffered Saline (PBS)
- LDH Cytotoxicity Assay Kit
- Flow Cytometry Staining Buffer
- Fixable Viability Dye (e.g., 7-AAD or Propidium Iodide)
- CD45 Monoclonal Antibody (for leukocyte gating)
- RBC Lysis Buffer
- 96-well cell culture plates
- Flow cytometer

### **Experimental Workflow**





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Figure 2. Experimental workflow for the whole blood necroptosis assay.



#### **Step-by-Step Procedure**

- 1. Preparation of Reagents:
- Ocadusertib Stock Solution: Prepare a 10 mM stock solution of Ocadusertib in DMSO.
- Working Solutions: Create a serial dilution of Ocadusertib in RPMI 1640 medium to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration does not exceed 0.1% in the assay wells.
- Necroptosis Induction Solution: Prepare a working solution of TNFα and z-VAD-FMK in RPMI 1640. Based on literature for cell lines, suggested starting concentrations to test are in the range of 20-100 ng/mL for TNFα and 20 µM for z-VAD-FMK. These should be optimized for whole blood.

#### 2. Assay Procedure:

- Blood Collection: Collect human whole blood into tubes containing sodium heparin as the anticoagulant. The assay should be initiated as soon as possible after collection.
- Assay Plate Setup:
  - Add 10 μL of the diluted **Ocadusertib** working solutions or vehicle control (RPMI with corresponding DMSO concentration) to the wells of a 96-well plate.
  - Include wells for "untreated" (no Ocadusertib, no induction), "vehicle control" (DMSO, with induction), and "maximum lysis" (for LDH assay).
- Pre-incubation:
  - Carefully add 80 μL of whole blood to each well.
  - Mix gently and pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO<sub>2</sub> incubator.
    This allows for the inhibitor to penetrate the cells.
- Induction of Necroptosis:



- $\circ$  Add 10 µL of the necroptosis induction solution (TNF $\alpha$  + z-VAD-FMK) to the appropriate wells.
- For the "untreated" and "maximum lysis" wells, add 10 μL of RPMI 1640 medium.
- Incubation:
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- 3. Measurement of Cell Death:

Option A: Lactate Dehydrogenase (LDH) Assay

- Maximum Lysis Control: 30 minutes before the end of the incubation, add 10 μL of the lysis solution provided in the LDH kit to the "maximum lysis" control wells.
- Sample Preparation: Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the blood cells.
- LDH Measurement: Carefully transfer 10-20 μL of the supernatant (plasma) to a new flatbottom 96-well plate. Proceed with the LDH measurement according to the manufacturer's protocol. The absorbance is typically read at 490 nm.
- Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
  - % Cytotoxicity = 100 x [(Sample Absorbance Spontaneous Release) / (Maximum Release - Spontaneous Release)]
  - Plot the % cytotoxicity against the log of **Ocadusertib** concentration and fit a doseresponse curve to determine the IC<sub>50</sub>.

Option B: Flow Cytometry

- Sample Preparation: Transfer 50 μL from each well to flow cytometry tubes.
- RBC Lysis: Add 1 mL of 1X RBC Lysis Buffer to each tube. Vortex immediately and incubate for 10 minutes at room temperature, protected from light.



- Washing: Centrifuge the tubes at 500 x g for 5 minutes. Discard the supernatant. Wash the cell pellet with 1 mL of Flow Cytometry Staining Buffer and repeat the centrifugation.
- Staining: Resuspend the cell pellet in 100  $\mu$ L of staining buffer containing a CD45 antibody and a fixable viability dye (e.g., 7-AAD or PI).
- Incubation: Incubate for 20-30 minutes at 4°C in the dark.
- Final Wash: Add 1 mL of staining buffer, centrifuge, and resuspend the pellet in 300 μL of staining buffer for analysis.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the CD45-positive leukocyte population.
  - Within the leukocyte gate, determine the percentage of cells positive for the viability dye (necroptotic/dead cells).
  - Plot the percentage of dead cells against the log of Ocadusertib concentration and fit a dose-response curve to determine the IC<sub>50</sub>.

#### Conclusion

This protocol provides a robust framework for assessing the inhibitory effect of **Ocadusertib** on RIPK1-mediated necroptosis in a physiologically relevant human whole blood matrix. The choice between the LDH assay and flow cytometry will depend on the specific resources and desired endpoints of the study. Both methods are suitable for determining the potency (IC<sub>50</sub>) of **Ocadusertib** and can be valuable tools in preclinical and clinical development.

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